

Etripamil: A Comprehensive Technical Guide to its Chemical Synthesis and Characterization

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Compound of Interest

Compound Name: Etripamil

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Abstract

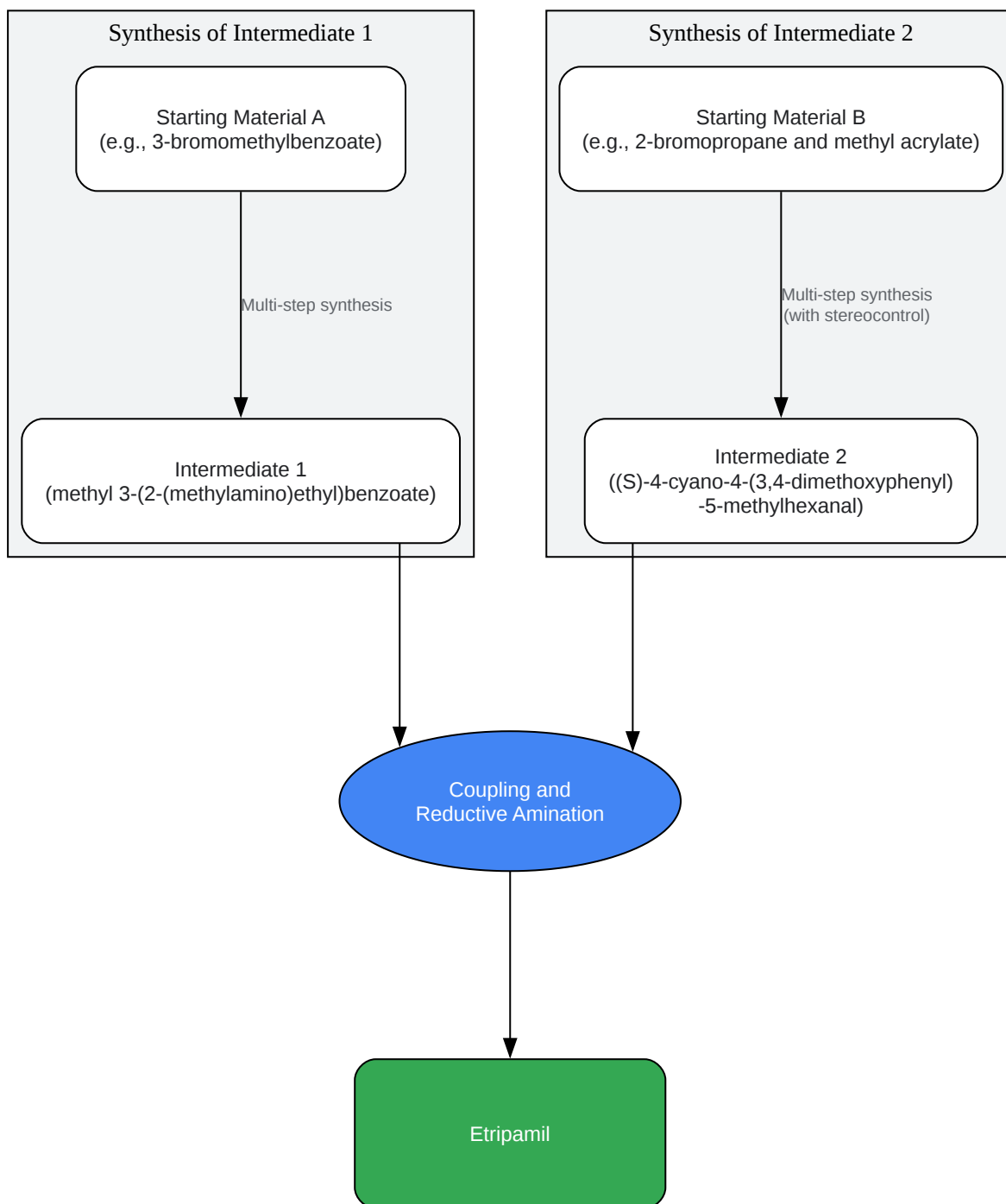
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker developed for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Its chemical design as a phenylalkylamine derivative, analogous to verapamil, allows for rapid absorption and metabolism, making it suitable for patient self-administration.[1] This technical guide provides an in-depth overview of the chemical synthesis and characterization of **Etripamil**, including detailed experimental protocols and a summary of its physicochemical properties.

Chemical Synthesis

The synthesis of **Etripamil** is accomplished through a convergent synthetic approach. This method involves the preparation of two key intermediates, which are then coupled and undergo reductive amination to yield the final product.[2] An advantage of this synthetic strategy is the avoidance of highly toxic reagents such as potassium cyanide (KCN) and dimethyl sulfate (Me₂SO₄), which were highlighted as problematic in earlier synthetic routes.[3] The synthesis aims to produce the pharmacologically active (S)-enantiomer.[3]

Synthetic Scheme Overview

The overall synthetic strategy can be visualized as the formation of two key synthons followed by their coupling and final modification.



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Caption: Convergent synthesis workflow for **Etripamil**.

Experimental Protocols

While detailed, step-by-step proprietary synthesis methods are not fully public, the literature points to the following key transformations:

- Synthesis of Intermediate 1 (Amine fragment): One described method involves the conversion of methyl 3-(cyanomethyl)benzoate to methyl 3-(2-aminoethyl)benzoate using sodium borohydride and trifluoroacetic acid.^[4] The resulting primary amine can then be protected, methylated, and deprotected to yield the required secondary amine intermediate.^[4]
 - Reduction of Nitrile: To a solution of methyl 3-(cyanomethyl)benzoate in THF at -10°C, sodium borohydride is slowly added, followed by trifluoroacetic acid. The reaction is warmed to room temperature and stirred for approximately 16 hours.^[4]
 - Boc-Protection: The crude aminoester is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.^[4]
 - N-Methylation: The Boc-protected amine is treated with sodium hydride and dimethyl sulfate in THF.^[4]
 - Deprotection: The Boc group is removed using trifluoroacetic acid in DCM to yield the secondary amine.^[4]
- Synthesis of Intermediate 2 (Aldehyde fragment): An alternative and improved synthesis of a key synthon avoids the use of toxic cyanide by employing a Curtius rearrangement to form a carbamate.^[3] This approach allows for better control of the stereocenter, which is crucial for the pharmacological activity of the (S)-enantiomer of **Etripamil**.^[3] Another described route involves reacting 2-bromopropane with methyl acrylate in the presence of sodium hydroxide and a phase transfer catalyst.^[2]

The two key intermediates are coupled via reductive amination to form the final **Etripamil** molecule.^[2] This typically involves the reaction of the secondary amine (Intermediate 1) with

the aldehyde (Intermediate 2) in the presence of a reducing agent, such as sodium triacetoxyborohydride.

Chemical Characterization

The identity, purity, and quantity of **Etripamil** are determined using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	methyl 3-[2-[[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate	[5]
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₄	[5]
Molecular Weight	452.6 g/mol	[5]
CAS Number	1593673-23-4	[5]
Appearance	Brown to wine red oil	[6]

Spectroscopic and Chromatographic Analysis

LC-MS/MS is the primary method for the quantitative analysis of **Etripamil** and its inactive metabolite, MSP-2030, in biological matrices such as human plasma.[1][7][8]

Experimental Protocol: Quantification of **Etripamil** in Human Plasma

- Sample Preparation:
 - Plasma samples are prepared using liquid-liquid extraction or protein precipitation to isolate the analyte and an internal standard (e.g., Verapamil-d7).[1][9] For protein precipitation, a solvent like acetonitrile with 1% formic acid is typically used.[9]
- Chromatographic Separation:

- The extracted samples are injected into a liquid chromatography system.[1]
- Analytical Column: A C8 or C18 analytical column is commonly used.[1]
- Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component containing a modifier (e.g., formic acid).[1]
- Mass Spectrometric Detection:
 - Detection is performed using a triple quadrupole mass spectrometer.[7]
 - Ionization Mode: Positive electrospray ionization (ESI) is used.[7]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[7] Specific precursor-to-product ion transitions for **Etripamil** and the internal standard are monitored.[1] A peak with a mass-to-charge ratio (m/z) of 453, corresponding to the $[M+H]^+$ molecular ion of **Etripamil**, is expected.[4]

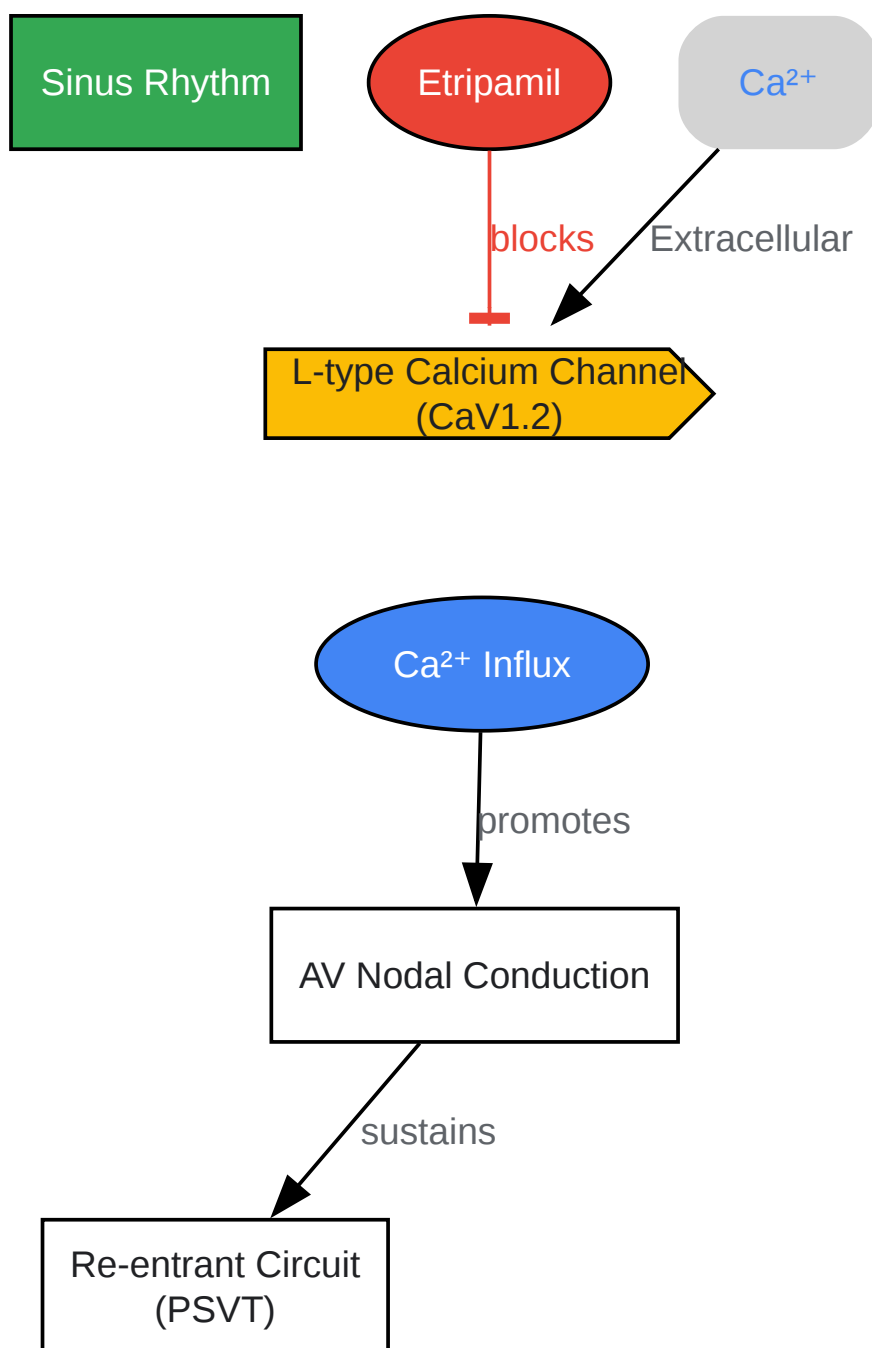
While detailed NMR spectral data for **Etripamil** is not widely published in the provided search results, NMR spectroscopy is a crucial technique for the structural elucidation and confirmation of the chemical structure of the synthesized molecule and its intermediates. It is also used to identify and quantify by-products during synthesis development.[3]

Mechanism of Action and Signaling Pathway

Etripamil is a potent and selective antagonist of L-type calcium channels (CaV1.2).[1]

Signaling Pathway

By blocking the influx of calcium ions through L-type calcium channels in the atrioventricular (AV) node, **Etripamil** slows AV nodal conduction and prolongs the AV nodal refractory period.[1] This action interrupts the re-entrant circuit that underlies most forms of PSVT, thereby restoring normal sinus rhythm.[1]



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Caption: Mechanism of action of **Etripamil** in AV nodal cells.

Conclusion

Etripamil represents a significant advancement in the acute management of PSVT, with a well-defined synthetic pathway that has been optimized for safety and stereocontrol. Its chemical

and pharmacological properties are well-characterized by modern analytical techniques, particularly LC-MS/MS, which is essential for clinical and pharmacokinetic studies. The targeted mechanism of action, potent L-type calcium channel blockade, provides a rapid and effective means of terminating supraventricular tachycardia. This guide provides a foundational understanding for researchers and professionals involved in the development and study of novel cardiovascular therapeutics.

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